Netarsudil Mesylate is a novel chemical compound that acts as a Rho-kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor. [, ] It has garnered significant interest in scientific research for its potential therapeutic applications, particularly in ophthalmology. []
Mechanism of Action
ROCK Inhibition: Netarsudil Mesylate selectively inhibits ROCK1 and ROCK2, enzymes belonging to the AGC (PKA/PKG/PKC) family of serine/threonine kinases. [] This inhibition affects various cellular processes, including actin cytoskeleton organization, cell adhesion, and cell contraction. [] In the context of ophthalmology, ROCK inhibition in the trabecular meshwork (TM) cells leads to increased aqueous humor outflow through the TM, thereby reducing intraocular pressure (IOP). [, ]
NET Inhibition: By inhibiting NET, Netarsudil Mesylate prevents the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. [] This effect contributes to IOP reduction through mechanisms that are not yet fully understood, potentially involving modulation of aqueous humor production or outflow pathways. [, ]
Applications
Glaucoma and Ocular Hypertension: Netarsudil Mesylate shows promising results in lowering IOP in patients with glaucoma and ocular hypertension. [, , , , , , ] Studies demonstrate its efficacy as both monotherapy and adjunctive therapy, highlighting its potential to address unmet needs in glaucoma management. [, , ] Research suggests that Netarsudil Mesylate's IOP-lowering effect stems from its impact on multiple pathways, including increased trabecular outflow facility and reduced episcleral venous pressure. [, ] This multifaceted mechanism distinguishes it from existing therapies and underscores its potential value in managing these conditions.
Aqueous Humor Dynamics: Researchers utilize Netarsudil Mesylate to explore the complex mechanisms governing aqueous humor dynamics. [, ] By observing its effects on outflow facility, episcleral venous pressure, and aqueous humor production, scientists gain insights into the physiological processes regulating IOP. [, ] These insights are crucial for developing new and improved therapies for glaucoma and other eye diseases.
Cellular Mechanisms of ROCK and NET: Netarsudil Mesylate is a valuable tool for investigating the cellular pathways involving ROCK and NET. [] Its use in in vitro and in vivo studies allows researchers to delve into the intricate roles of these proteins in various physiological and pathological processes. []
Related Compounds
Netarsudil
Compound Description: Netarsudil is a Rho kinase inhibitor and norepinephrine transporter inhibitor that lowers intraocular pressure (IOP) [, , , , , , , , , ]. It is used to treat ocular hypertension and open-angle glaucoma [, , , , ]. Netarsudil is typically administered as a 0.02% ophthalmic solution once daily [, , ].
Relevance: Netarsudil is the active component of the target compound, Netarsudil mesylate. The mesylate salt form enhances the solubility and stability of Netarsudil, making it suitable for pharmaceutical formulations [].
Netarsudil-M1
Compound Description: Netarsudil-M1 is the active metabolite of Netarsudil []. In preclinical studies, Netarsudil-M1 demonstrated the ability to increase outflow facility in enucleated human eyes, suggesting it may contribute to the IOP-lowering effects of Netarsudil [].
Relevance: Netarsudil-M1 is a structurally related compound to Netarsudil mesylate, formed through the esterase metabolism of Netarsudil [].
Latanoprost
Compound Description: Latanoprost is a prostaglandin analog widely used as a first-line treatment for glaucoma []. It lowers IOP primarily by enhancing uveoscleral outflow []. Latanoprost is often used in combination with other IOP-lowering medications, including Netarsudil, to achieve target IOP levels [, , ].
Relevance: While not structurally related to Netarsudil mesylate, Latanoprost is often used in combination with Netarsudil for glaucoma treatment and is discussed in the context of fixed-dose combinations with Netarsudil [, ]. These combinations aim to enhance IOP lowering by targeting multiple outflow pathways [].
Timolol
Compound Description: Timolol is a topical beta-blocker used to lower IOP in glaucoma patients []. It reduces aqueous humor production, thus lowering IOP []. Clinical trials have compared the IOP-lowering efficacy of Netarsudil to that of Timolol, demonstrating comparable effects [].
Relevance: Timolol, while not structurally related to Netarsudil mesylate, serves as a comparator drug in clinical trials evaluating the efficacy and safety of Netarsudil in treating glaucoma [].
AR-13324; AR13324; AR 13324; Netarsudil Mesylate; Rhopressa;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Netarsudil, also known as AR-11324, is a Rho-associated protein kinase inhibitor. Netarsudil is potential useful for treating glaucoma and/or reducing intraocular pressure. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms. Netarsudil inhibited kinases ROCK1 and ROCK2 with a Ki of 1 nM each, disrupted actin stress fibers and focal adhesions in TM cells with IC50s of 79 and 16 nM, respectively, and blocked the profibrotic effects of TGF-β2 in HTM cells. Netarsudil produced large reductions in IOP in rabbits and monkeys that were sustained for at least 24 h after once daily dosing, with transient, mild hyperemia observed as the only adverse effect.
Mobocertinib is an inhibitor of mutant EGFR and HER2 receptors. It is selective for the HER2 exon 20 mutants HER2V659E, HER2G660D, HER2G309E, and HER2S310F over wild-type EGFR in Ba/F3 cells. Mobocertinib is a tyrosine kinase inhibitor, and an antineoplastic.
Mocravimod, also known as KRP-203, is a sphingosine 1-phosphate receptor type 1 agonist, ameliorates atherosclerosis in LDL-R-/- mice. KRP-203 attenuates rat autoimmune myocarditis. KRP-203 combined with cyclosporine prolonged graft survival and abrogated transplant vasculopathy in rat heart allografts.
Moclobemide is an analytical reference standard categorized as an antidepressant. This product is intended for research and forensic applications. Moclobemide, also known as aurorix or moclamine, belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring. Moclobemide is a drug which is used for the treatment of major depressive disorder and bipolar disorder [a31901]. Moclobemide exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Moclobemide has been detected in multiple biofluids, such as urine and blood. Within the cell, moclobemide is primarily located in the cytoplasm. Moclobemide is a potentially toxic compound. Moclobemide is a member of the class of benzamides that is benzamide substituted by a chloro group at position 4 and a 2-(morpholin-4-yl)ethyl group at the nitrogen atom. It acts as a reversible monoamine oxidase inhibitor and is used in the treatment of depression. It has a role as a xenobiotic, an environmental contaminant and an antidepressant. It is a member of monochlorobenzenes, a member of morpholines and a member of benzamides. A reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. Most meta-analyses and most studies indicate that in the acute management of depression, moclobemide is more efficacious than placebo medication and similarly efficacious as tricyclic antidepressants (TCA) or selective serotonin reuptake inhibitors (SSRIs). Due to negligible anticholinergic and antihistaminic actions, moclobemide has been better tolerated than tri- or heterocyclic antidepressants.